molecular formula C9H15NO3 B14449479 Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 76529-79-8

Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B14449479
CAS No.: 76529-79-8
M. Wt: 185.22 g/mol
InChI Key: CHHBRBKLDYAWRV-ZETCQYMHSA-N
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Description

Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is an organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using a photocatalyst under mild conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale esterification reactions. The process involves the reaction of carboxylic acids with alcohols in the presence of a catalyst, such as sulfuric acid . This method is widely used due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various esters, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved include the inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) and increased plasma lipoprotein lipase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

76529-79-8

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-12-8-6-5-7(10-8)9(11)13-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

CHHBRBKLDYAWRV-ZETCQYMHSA-N

Isomeric SMILES

CCOC1=N[C@@H](CC1)C(=O)OCC

Canonical SMILES

CCOC1=NC(CC1)C(=O)OCC

Origin of Product

United States

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